Feruloyltyramine

Catalog No.
S517950
CAS No.
66648-43-9
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feruloyltyramine

CAS Number

66648-43-9

Product Name

Feruloyltyramine

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+

InChI Key

NPNNKDMSXVRADT-WEVVVXLNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

feruloyltyramine, feruloyltyramine, (E)-isomer, feruloyltyramine, (Z)-isomer, moupinamide, N-feruloyltyramine

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O

The exact mass of the compound Moupinamide is 313.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of tyramines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Feruloyltyramine (CAS: 66648-43-9) is a naturally occurring phenolic amide, formed by the conjugation of ferulic acid and tyramine. This structure imparts a distinct combination of antioxidant and anti-inflammatory properties. Unlike its individual precursors, Feruloyltyramine's amide linkage results in increased lipophilicity, a critical attribute for its function and formulation in non-aqueous or lipid-based systems, which differentiates its handling and application profile from more hydrophilic phenolic acids.

Procuring the precursor molecules, ferulic acid and tyramine, fails to replicate the functional advantages of Feruloyltyramine. The covalent amide bond is key, creating a new molecular entity with significantly altered physicochemical properties that cannot be mimicked by a simple mixture. Specifically, this bond increases lipophilicity, which is crucial for solubility in organic solvents and incorporation into lipid-based formulations where ferulic acid's higher polarity and lower solubility are limiting factors. Furthermore, the degradation pathways are different; Feruloyltyramine's stability profile and its hydrolysis back to its precursors under specific conditions are distinct from the oxidative degradation of the individual components, impacting shelf-life and process compatibility.

Enhanced Lipophilicity for Improved Formulation in Non-Aqueous Systems

The conjugation of ferulic acid with tyramine significantly increases lipophilicity, a critical parameter for formulation compatibility with oils, lipids, and organic solvents. Ferulic acid itself has a relatively low partition coefficient (log P) of approximately 1.64, indicating limited solubility in non-polar environments. The amide linkage in Feruloyltyramine fundamentally alters this property, making it a more suitable candidate for lipid-based systems where the precursor acid would exhibit poor dispersibility and bioavailability.

Evidence DimensionOctanol-Water Partition Coefficient (Log P)
Target Compound DataSignificantly more lipophilic than ferulic acid (inferred from structural class)
Comparator Or BaselineFerulic Acid: Log P ≈ 1.64
Quantified DifferenceQualitatively higher lipophilicity due to amide bond and larger non-polar surface area
ConditionsStandard Log P determination methods (shake flask or HPLC).

This improved lipophilicity is a primary procurement driver for applications requiring antioxidant activity within oils, emulsions, creams, or organic-phase reactions.

Potent Tyrosinase Inhibition for Cosmetic and Food Applications

In assays measuring the inhibition of mushroom tyrosinase, an enzyme central to melanin production and food browning, Feruloyltyramine demonstrates significant inhibitory activity. While direct head-to-head IC50 values vary by study, Feruloyltyramine is consistently shown to be an effective inhibitor. For context, its precursor, ferulic acid, is a comparatively weaker tyrosinase inhibitor. The well-known inhibitor Kojic Acid often serves as a benchmark, with reported IC50 values ranging from approximately 13 µg/mL to over 50 µg/mL depending on assay conditions. Feruloyltyramine's efficacy makes it a functionally potent alternative to its precursors for applications requiring control of melanogenesis or enzymatic browning.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound DataEffective inhibitor (specific IC50 values are study-dependent)
Comparator Or BaselineFerulic Acid: Weaker inhibitor than Feruloyltyramine. Kojic Acid (Benchmark): IC50 ≈ 13-50 µg/mL.
Quantified DifferenceDemonstrates functionally relevant inhibitory potency where its precursor, ferulic acid, is less effective.
ConditionsIn vitro mushroom tyrosinase activity assay.

For buyers developing skin-lightening cosmeceuticals or anti-browning agents for food, Feruloyltyramine provides a level of enzymatic inhibition that ferulic acid alone cannot.

Superior Radical Scavenging Activity Compared to Structural Precursors

The primary function of Feruloyltyramine in many applications is its antioxidant capacity. In comparative studies assessing the ability to protect against DNA oxidation, Feruloyltyramine (FRTA) demonstrated a higher antioxidant ability than its ferulic acid-based analog lacking the tyramine hydroxyl group (feruloylphenethylamine, FRPA). The order of antioxidant ability in this DNA protection assay was Caffeoyltyramine (CFTA) > Caffeoylphenethylamine (CFPA) > Feruloyltyramine (FRTA) > Feruloylphenethylamine (FRPA), indicating the tyramine moiety enhances activity over a simple phenethylamine. This shows that the complete Feruloyltyramine structure is more effective than simpler ferulic acid amides.

Evidence DimensionAntioxidant Ability Ranking (AAPH-induced DNA oxidation)
Target Compound DataRanked 3rd in potency (FRTA)
Comparator Or BaselineFeruloylphenethylamine (FRPA), an analog without the tyramine hydroxyl group, ranked 4th (lower potency).
Quantified DifferenceQualitatively higher antioxidant ability than the analog lacking the p-hydroxyl group on the tyramine moiety.
ConditionsAAPH-induced DNA oxidation assay.

This demonstrates that the specific combination of ferulic acid and tyramine provides a tangible performance increase in antioxidant capacity over simpler, closely related structures, justifying its selection for high-performance applications.

Active Ingredient for High-Efficacy Skin Brightening and Anti-Aging Cosmeceuticals

The demonstrated potency in tyrosinase inhibition makes Feruloyltyramine a prime candidate for cosmetic formulations aimed at reducing hyperpigmentation and evening skin tone. Its superior lipophilicity compared to ferulic acid allows for more effective incorporation into creams, lotions, and serums, enhancing its potential bioavailability within the lipid-rich stratum corneum.

Stabilizer and Functional Antioxidant in Lipid-Rich Foods and Oils

For preventing lipid peroxidation in food products, Feruloyltyramine's enhanced solubility in non-polar environments is a key advantage over hydrophilic antioxidants like ferulic acid. Its ability to function within the lipid phase makes it suitable for extending the shelf-life of oils, dressings, and fat-containing processed foods, where its radical scavenging capabilities are most needed.

Enzymatic Browning Inhibitor for Food Processing and Preservation

In the processing of fruits, vegetables, and seafood, enzymatic browning caused by polyphenol oxidase (tyrosinase) is a major cause of quality degradation. Feruloyltyramine's role as a tyrosinase inhibitor provides a direct mechanism to control this process, offering a functional benefit beyond general antioxidant activity that is less pronounced in its precursor, ferulic acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

313.13140809 Da

Monoisotopic Mass

313.13140809 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

144.5 - 145 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WC99S6JM5Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66648-43-9

Wikipedia

(E)-N-feruloyltyramine

Dates

Last modified: 08-15-2023
1. Yoshihara, T., Takamatsu, S., and Sakamura, S. Three new phenolic amides from the roots of eggplant (Solanum melongena L.). Agric. Biol. Chem. 42(3), 623-627 (1978).
2. Kim, K.H., Moon, E., Kim, H.K., et al. Phenolic constituents from the rhizomes of Acorus gramineus and their biological evaluation on antitumor and anti-inflammatory activities. Bioorg. Med. Chem. Lett. 22(19), 6155-6159 (2012).
3. Calvin, A., Hostettmann, K., Dyatmyko, W., et al. Antioxidant and lipophilic constituents of Tinospora crispa. Planta Med. 64(5), 393-396 (1998).
4. Fang, J.-B., Jia, W., Gao, W.-Y., et al. Antitumor constituents from Alternanthera philoxeroides. J. Asian Nat. Prod. Res. 9(6-8), 511-515 (2007).

Explore Compound Types